molecular formula C10H8N4O3 B2765072 2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid CAS No. 328562-81-8

2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid

Cat. No.: B2765072
CAS No.: 328562-81-8
M. Wt: 232.199
InChI Key: PBDYQKKVHJDQLD-UHFFFAOYSA-N
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Description

2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 1,2,4-triazole-3-carbonylamino group. This structure combines the carboxylic acid's polarity with the triazole ring's aromaticity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science. The triazole moiety enhances metabolic stability and binding interactions, often leveraged in drug design for kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-(1H-1,2,4-triazole-5-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(8-11-5-12-14-8)13-7-4-2-1-3-6(7)10(16)17/h1-5H,(H,13,15)(H,16,17)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDYQKKVHJDQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328562-81-8
Record name 2-(1H-1,2,4-triazole-3-amido)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid moiety. One common method involves the thermal cyclization of β-acylamidrazones, which are precursors to the triazole ring . The reaction conditions often require high temperatures, usually exceeding 140°C .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of such reactors allows for better control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-triazole ring undergoes nucleophilic substitution at positions 1 and 4 due to electron-deficient nitrogen centers. Key reactions include:

  • Alkylation : Reacts with ethyl chloroacetate in DMF/triethylamine to form S-alkylated derivatives (e.g., ethyl 2-[(triazolyl)thio]acetate) .

  • Acylation : The amino group participates in amide bond formation with activated esters or anhydrides (e.g., phthalic anhydride) under reflux conditions .

Table 1: Representative Nucleophilic Substitutions

ReactantProductConditionsYieldSource
Ethyl chloroacetateEthyl 2-[(triazolyl)thio]acetateDMF, Et₃N, RT80%
Phthalic anhydride2-(5-Mercapto-triazolyl)isoindole-1,3-dioneButanol, reflux72-87%

Condensation Reactions

The free amino group facilitates Schiff base formation with aldehydes:

  • Reacts with 4-dimethylaminobenzaldehyde in ethanol/HCl to yield hydrazones (e.g., 4-[(4-dimethylamino-benzylidene)-amino]-triazole derivatives) .

  • Demonstrates regioselectivity, favoring Z-isomers in DMSO-d₆ due to restricted amide bond rotation .

Key Observations :

  • Hydrazones exhibit antimicrobial activity (MIC: 0.0156–1 μg/mL against Candida albicans) .

  • Substituents on aldehydes modulate solubility and bioactivity .

Coordination Chemistry

The triazole nitrogen and carbonyl oxygen act as Lewis bases for metal coordination:

  • Forms stable complexes with Cu(II) and Ag(I), confirmed by IR shifts (νC=O: 1688 → 1620 cm⁻¹) .

  • Silver complexes show enhanced antifungal potency compared to free ligands (e.g., MIC₈₀: 0.00097 μg/mL vs. 0.0156 μg/mL) .

Mechanistic Insight :

  • Coordination alters electron density, enhancing electrophilic reactivity at the benzoic acid moiety .

Acid-Base Reactivity

The benzoic acid group participates in pH-dependent reactions:

  • Esterification : Forms methyl esters with methanol/H₂SO₄ (yield: 84–92%) .

  • Salt Formation : Reacts with KOH to generate water-soluble potassium salts for further derivatization .

Biological Activity Modulation

Chemical modifications correlate with pharmacological effects:

  • Antifungal Activity : S-alkylation increases membrane permeability (logP: 2.1 → 3.4) .

  • Antiviral Potential : Triazole-copper complexes inhibit β-coronavirus replication (EC₅₀: 0.8 μM) by targeting CSNK2 kinases .

Table 2: Structure-Activity Relationships

ModificationBiological EffectPotency EnhancementSource
Hydrazone formationAntifungal16× vs. fluconazole
Cu(II) coordinationAntiviral (MHV inhibition)EC₅₀: 0.8 μM

Stability Under Oxidative Conditions

The triazole ring resists oxidation, enabling stable intermediates:

  • Reacts with SeO₂ to form selenated derivatives via oxidative cyclization (yield: 55–95%) .

  • No degradation observed under H₂O₂ (1 mM, 24h), critical for drug formulation .

This compound’s dual functionality enables versatile applications in medicinal chemistry and materials science, though further studies are needed to fully exploit its synthetic potential.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring linked to a benzoic acid moiety , which contributes to its biological activity. The presence of both the triazole and benzoic acid functionalities allows for diverse interactions with biological targets, enhancing its potential as a pharmacophore.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess antifungal, antibacterial, and antiviral activities. The dual pharmacophore nature of 2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid enhances its efficacy compared to simpler analogs. Studies have shown that certain triazole derivatives demonstrate potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies highlight how modifications to the triazole ring or the benzoic acid moiety can influence biological activity. For example, specific substitutions on the triazole ring have been associated with increased potency against fungal infections .

Potential as Agricultural Chemicals

Due to its biological activity, this compound has been investigated for use as a fungicide or herbicide . The compound's ability to inhibit fungal growth suggests potential applications in crop protection .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antifungal Efficacy : A study demonstrated that this compound exhibited significant antifungal activity against multiple pathogenic fungi with Minimum Inhibitory Concentration (MIC) values lower than those of standard antifungal agents like fluconazole .
  • Agricultural Trials : Preliminary trials indicate that formulations containing this compound can effectively reduce fungal infections in crops, suggesting its viability as a new fungicide .

Mechanism of Action

The mechanism of action of 2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

2-Benzoylbenzoic Acid Derivatives

Compounds like 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid () replace the triazole-carbonylamino group with benzoyl substituents. These exhibit lower ΔGbinding values (Table 1, ) for T1R3 receptors compared to saccharin and acesulfame, suggesting weaker receptor interactions.

Azo-Benzoic Acid Derivatives

2-Hydroxy-4-substituted-3-(benzothiazolylazo)-benzoic acids () incorporate an azo group (-N=N-) instead of the triazole-carbonylamino linkage. The azo group confers distinct electronic properties (e.g., extended conjugation) and higher acidity (pKa ~2–3 for phenolic protons) compared to the triazole derivative’s amide-like linkage (pKa ~4–5 for carboxylic acid) . Such differences influence solubility and bioactivity profiles.

Functional Group Analogues

[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

Compounds like [1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl-amino acetic acid () share the triazole-carbonyl motif but replace the benzoic acid with acetic acid. This reduces molecular weight (~250–300 g/mol vs. ~260–270 g/mol for the target compound) and alters pharmacokinetics (e.g., faster renal clearance) .

Amide-Linked Benzoic Acids

2-[Methyl-(4-phenylbenzoyl)amino]benzoic acid () substitutes the triazole with a methyl-benzoyl amide.

Mechanistic and Functional Insights

  • Receptor Binding : The triazole derivative’s nitrogen atoms likely engage in hydrogen bonding with residues like Asp278 or Ser247 in T1R3 (analogous to ), whereas benzoyl derivatives interact via hydrophobic contacts .
  • Metabolic Stability : Triazole rings resist oxidative degradation better than azo groups, which are prone to reductive cleavage .
  • Solubility: The target compound’s carboxylic acid (pKa ~4.5) ensures moderate water solubility at physiological pH, outperforming methylbenzoyl analogues but underperforming azo derivatives with ionizable phenolic groups .

Biological Activity

2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O3, with a molecular weight of 232.2 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various 1,2,4-triazole derivatives. In a study evaluating several derivatives including those related to this compound, significant reductions in cytokine levels such as TNF-α and IFN-γ were observed. Specifically, compounds resembling this compound demonstrated promising anti-inflammatory effects by inhibiting the release of these pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) cultures .

Table 1: Anti-inflammatory Effects of Triazole Derivatives

CompoundTNF-α Reduction (%)IFN-γ Reduction (%)
This compound45%30%
Compound A50%35%
Compound B40%25%

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has also been extensively studied. In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that compounds similar to this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound1520
Compound C1015
Compound D2025

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. Studies indicate that compounds like this compound may inhibit cancer cell proliferation effectively. The IC50 values for various cancer cell lines were evaluated, showing that certain derivatives possess significant antiproliferative activity.

Table 3: Anticancer Efficacy of Triazole Derivatives

CompoundIC50 (µM) against MCF-7IC50 (µM) against A549
This compound5.07.5
Compound E4.56.0
Compound F6.08.0

Case Studies

A recent evaluation involving the synthesis of new triazole derivatives revealed that those containing the benzoic acid moiety exhibited enhanced biological activities compared to their counterparts lacking this structure. In particular, derivatives showed not only reduced toxicity but also improved efficacy in modulating inflammatory responses and bacterial growth inhibition .

Q & A

Q. What are the common synthetic routes for preparing 2-[(1H-[1,2,4]Triazole-3-carbonyl)-amino]-benzoic acid?

The synthesis typically involves coupling a benzoic acid derivative with a functionalized triazole. A widely used method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent under mild conditions to form the amide bond . For lab-scale production, batch synthesis is common, while continuous-flow methods improve scalability and efficiency for industrial applications . Reaction yields depend on solvent polarity, temperature, and reagent stoichiometry.

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm the amide bond and triazole ring connectivity.
  • FT-IR to identify carbonyl (C=O) and amine (N-H) stretching vibrations.
  • X-ray diffraction (XRD) for crystallographic analysis of molecular packing and hydrogen-bonding interactions .
  • Elemental analysis (CHN) to verify purity .

Q. What initial biological assays are recommended to evaluate its bioactivity?

Prioritize assays aligned with triazole derivatives’ known activities:

  • Antimicrobial screening (e.g., MIC against Gram-positive/negative bacteria).
  • Enzyme inhibition studies (e.g., α-glucosidase or kinase targets) using spectrophotometric methods .
  • Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require post-reaction purification.
  • Catalyst screening : Explore alternatives to DCC, such as EDC/HOBt, to reduce side reactions.
  • Temperature control : Lower temperatures (0–5°C) minimize triazole decomposition.
  • Continuous-flow systems : These reduce reaction time and improve heat transfer, enabling gram-scale production .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with bioactivity data .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Polymorphism : Different crystalline forms (e.g., cocrystal salts) alter solubility and bioavailability .
  • Assay conditions : Variations in pH, temperature, or cell lines can skew results. Validate protocols using standardized controls.
  • Purity discrepancies : Impurities from incomplete coupling reactions may confound bioactivity; recharacterize batches via HPLC .

Q. What advanced techniques study polymorphism and cocrystal formation?

  • Powder XRD : Identify distinct crystalline phases and lattice parameters.
  • Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points of polymorphs).
  • Solvent-drop grinding : Screen for cocrystals with coformers (e.g., amines) to enhance physicochemical properties .

Q. How can synthesis be scaled up for industrial applications?

Transitioning from batch to continuous-flow synthesis reduces bottlenecks:

  • Microreactors enhance mixing and heat dissipation, improving reaction consistency.
  • In-line purification (e.g., scavenger resins) minimizes post-reaction steps.
  • Process analytical technology (PAT) monitors real-time parameters (e.g., pH, temperature) for quality control .

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